molecular formula C13H18ClN3 B12223321 [(1-methyl-1H-pyrazol-3-yl)methyl](2-phenylethyl)amine

[(1-methyl-1H-pyrazol-3-yl)methyl](2-phenylethyl)amine

Cat. No.: B12223321
M. Wt: 251.75 g/mol
InChI Key: AKQBBFHDPSXQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-3-yl)methylamine is a compound that features a pyrazole ring substituted with a methyl group at the 1-position and a phenylethylamine moiety at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring . The methyl group can be introduced via alkylation reactions. The phenylethylamine moiety is then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-3-yl)methylamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers .

Industry

In the industrial sector, (1-methyl-1H-pyrazol-3-yl)methylamine is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-16-10-8-13(15-16)11-14-9-7-12-5-3-2-4-6-12;/h2-6,8,10,14H,7,9,11H2,1H3;1H

InChI Key

AKQBBFHDPSXQOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.